
2,3-Difluorobenzyl bromide
Overview
Description
2,3-Difluorobenzyl bromide is an organic compound with the molecular formula C7H5BrF2. It is a derivative of benzyl bromide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions. This compound is a clear, colorless to light yellow liquid and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Difluorobenzyl bromide can be synthesized through the bromination of 2,3-difluorotoluene. The process involves the reaction of 2,3-difluorotoluene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 2,3-difluorotoluene is continuously fed into the reactor along with bromine. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to the corresponding benzaldehyde or benzoic acid derivatives.
Major Products:
Nucleophilic Substitution: Products include 2,3-difluorobenzyl alcohols, ethers, and amines.
Oxidation: Products include 2,3-difluorobenzaldehyde and 2,3-difluorobenzoic acid.
Reduction: The major product is 2,3-difluorotoluene.
Scientific Research Applications
Chemical Synthesis
1.1 Synthesis of Chemokine Antagonists
2,3-Difluorobenzyl bromide has been employed in the synthesis of chemokine antagonists, which are crucial in developing treatments for inflammatory diseases and cancer. The compound acts as an electrophile in nucleophilic substitution reactions, facilitating the introduction of various nucleophiles to create biologically active molecules .
1.2 Building Block for Fluorinated Compounds
The presence of fluorine atoms enhances the metabolic stability and bioavailability of pharmaceuticals. This compound is used as a precursor for synthesizing fluorinated analogs of various bioactive compounds, which can lead to improved pharmacological profiles .
Pharmaceutical Applications
2.1 Drug Discovery
In drug discovery, this compound serves as a key intermediate in synthesizing novel drug candidates. Its ability to modify biological activity through fluorination makes it valuable in creating compounds with desirable therapeutic effects .
2.2 Case Studies
Several studies have highlighted the utility of this compound in developing specific classes of drugs:
- Antiviral Agents : Research indicates that derivatives synthesized from this compound exhibit antiviral properties against various viral infections.
- Anticancer Compounds : Compounds derived from this bromide have shown promise in inhibiting tumor growth in preclinical models .
Material Science
3.1 Polymer Chemistry
In material science, this compound is utilized to produce fluorinated polymers with enhanced thermal and chemical resistance. These polymers find applications in coatings and specialty materials that require durability under harsh conditions .
Environmental Impact and Safety
4.1 Toxicity and Safety Data
While this compound is useful in various applications, it is essential to consider its safety profile. The compound is classified as hazardous; it can cause skin corrosion and is harmful if inhaled or ingested . Proper handling protocols must be followed to mitigate risks associated with exposure.
4.2 Regulatory Status
The compound does not have individual regulatory approval but may be used as a component in products covered by group standards . Continuous monitoring and assessment of its environmental impact are necessary to ensure compliance with safety regulations.
Mechanism of Action
The mechanism of action of 2,3-difluorobenzyl bromide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in the synthesis of various organic compounds. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions used .
Comparison with Similar Compounds
- 2,4-Difluorobenzyl bromide
- 2,6-Difluorobenzyl bromide
- 4-Fluorobenzyl bromide
- 4-Methylbenzyl bromide
Comparison: 2,3-Difluorobenzyl bromide is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the types of products formed in chemical reactions. For example, 2,6-difluorobenzyl bromide has fluorine atoms at the 2 and 6 positions, which can lead to different steric and electronic effects compared to this compound .
Biological Activity
2,3-Difluorobenzyl bromide (CAS No. 113211-94-2) is an organofluorine compound that has garnered attention in medicinal and synthetic chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including toxicological data, mechanisms of action, and applications in pharmaceutical research.
- Molecular Formula : CHBrF
- Molecular Weight : 207.02 g/mol
- Purity : >98% (GC)
- Physical State : Colorless to light yellow clear liquid
Toxicological Profile
This compound has been classified as a hazardous substance. Its inhalation can lead to respiratory irritation, lung edema, and long-term airway diseases such as reactive airways dysfunction syndrome (RADS) . The compound is corrosive and can cause severe burns upon contact with skin or mucous membranes .
Toxic Effects Summary
Exposure Route | Effects |
---|---|
Inhalation | Respiratory irritation, lung damage |
Skin Contact | Burns, irritation |
Ingestion | Burns in the mouth, throat; swallowing difficulties |
The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions. The presence of fluorine atoms enhances the electrophilicity of the benzyl group, facilitating various chemical transformations that are pivotal in drug synthesis .
Applications in Medicinal Chemistry
- Synthesis of Antagonists : It has been utilized in the development of EP1 receptor antagonists and other pharmacologically active compounds .
- Antibacterial and Antifungal Activity : Research indicates that derivatives synthesized from this compound exhibit significant antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in drug discovery:
- Fragment-Based Drug Discovery (FBDD) : In FBDD approaches, small fragments derived from compounds like this compound have been shown to bind effectively to target proteins, leading to the identification of novel drug candidates .
- Structure-Activity Relationship (SAR) Studies : SAR studies have demonstrated that modifications on the benzyl group significantly affect the biological activity of synthesized compounds. For instance, replacing hydrogen atoms with fluorine enhances binding affinity to specific biological targets .
Q & A
Q. Basic: What are the standard synthetic protocols for alkylation reactions using 2,3-difluorobenzyl bromide, and how are products purified?
This compound is widely used as an alkylating agent in nucleophilic substitutions. A common method involves reacting it with nitrogen-containing heterocycles (e.g., β-carbolines) in dimethylformamide (DMF) under basic conditions (e.g., sodium hydride) at room temperature . For example, ethyl β-carboline-3-carboxylate reacts with this compound in DMF/NaH to yield bis-alkylated derivatives with ~81% efficiency. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) . Reaction progress is monitored via TLC or LCMS .
Key Methodological Steps :
- Dissolve substrate in anhydrous DMF.
- Add NaH (1.2–2.0 equiv) under inert atmosphere.
- Introduce this compound dropwise (1.1–1.5 equiv).
- Stir at RT for 3–24 hours.
- Quench with aqueous NH₄Cl, extract with ethyl acetate, dry (Na₂SO₄), and concentrate.
- Purify via column chromatography .
Q. Basic: Which spectroscopic and analytical techniques are critical for characterizing derivatives of this compound?
Structural confirmation relies on ¹H/¹³C-NMR to identify fluorine-coupled splitting patterns (e.g., aromatic protons at δ 6.8–7.4 ppm) and alkylation sites . FT-IR verifies C-Br disappearance (~550 cm⁻¹) and new C-N bonds (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) or LCMS (e.g., m/z 403 [M+H]⁺ ) confirms molecular weight. Elemental analysis validates purity (>95%) . For crystalline derivatives, X-ray diffraction (monoclinic space groups, SHELXL refinement ) resolves stereochemistry.
Workflow Example :
- Acquire ¹H-NMR in CDCl₃ or DMSO-d₆ to observe fluorine-induced splitting.
- Use ¹³C-NMR to confirm benzyl carbon shifts (~30–40 ppm for CH₂Br).
- Perform HRMS in positive ion mode (ESI+) for exact mass matching.
Q. Advanced: How can reaction conditions be optimized to address yield discrepancies in nucleophilic substitutions?
Yields vary based on solvent polarity (DMF vs. dichloromethane), base selection (NaH vs. Et₃N), and stoichiometry . For instance, coupling with pyrrolidine derivatives in DMF/NaH achieves 81% yield , while amidation in dichloromethane with bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyBrOP) and Et₃N yields 94% . Critical factors :
- Solvent : Polar aprotic solvents (DMF, ACN) enhance nucleophilicity.
- Catalyst : PyBrOP accelerates amide bond formation via in-situ activation .
- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis).
- Work-up : Acidic quenching (1N HCl) improves phase separation .
Troubleshooting Low Yields :
- Test alternative bases (e.g., K₂CO₃ for milder conditions).
- Increase reaction time (up to 24 hours) for sterically hindered substrates.
- Use excess alkylating agent (1.5 equiv) to drive reactivity .
Q. Advanced: What strategies resolve structural ambiguities in crystallographic studies of this compound derivatives?
X-ray crystallography with SHELXL software is critical for resolving bond angles, torsion angles, and packing interactions. For example, 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide crystallizes in monoclinic space group C2/c (Z=8) with defined C-F···π interactions . Methodological Steps :
- Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane).
- Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine using SHELXL with anisotropic displacement parameters.
- Validate hydrogen bonding via Olex2 or Mercury visualization.
Common Pitfalls :
- Disorder in fluorobenzyl groups: Apply restraints to refine occupancy.
- Twinning: Use PLATON to check for pseudo-symmetry .
Q. Advanced: What specialized handling protocols are required for this compound in air/moisture-sensitive reactions?
The compound is corrosive (R34, H314 ) and moisture-sensitive. Safety measures :
- Use anhydrous solvents (DMF, CH₂Cl₂) and inert atmosphere (N₂/Ar).
- Equip glassware with CaCl₂ drying tubes.
- Quench excess reagent with NaHCO₃ or NH₄Cl before extraction .
- Store in amber vials at 2–8°C under desiccant .
Emergency Protocols :
- Eye contact: Rinse with water for 15 minutes (P305+P351+P338 ).
- Spills: Neutralize with vermiculite, collect in sealed containers.
Q. Advanced: How do fluorine substituents influence the electronic properties of benzyl bromide derivatives in material science applications?
Fluorine atoms reduce electron density at the benzyl carbon, enhancing electrophilicity for nucleophilic attack. In electrochromic devices, fluorinated benzyl viologens (synthesized from this compound) exhibit lower reduction potentials and improved stability due to strong C-F dipole interactions . Experimental Design :
Properties
IUPAC Name |
1-(bromomethyl)-2,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBSGSZZESQDBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333761 | |
Record name | 2,3-Difluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113211-94-2 | |
Record name | 2,3-Difluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Bromomethyl)-2,3-difluoro-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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